molecular formula C17H12BrNO4 B14956801 2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B14956801
M. Wt: 374.2 g/mol
InChI Key: IRBPJYJWMBHAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound’s structure features a brominated chromenone moiety linked to a phenoxyacetamide group, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Additionally, industrial processes may employ continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), triethylamine (TEA).

Major Products Formed

    Oxidation: Oxidized derivatives of the chromenone moiety.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.

Mechanism of Action

The mechanism of action of 2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C17H12BrNO4

Molecular Weight

374.2 g/mol

IUPAC Name

2-[4-(6-bromo-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C17H12BrNO4/c18-12-3-6-15-11(7-12)8-14(17(21)23-15)10-1-4-13(5-2-10)22-9-16(19)20/h1-8H,9H2,(H2,19,20)

InChI Key

IRBPJYJWMBHAQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=CC(=C3)Br)OC2=O)OCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.